1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine
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Overview
Description
1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is a complex organic compound characterized by the presence of dichlorophenyl and oxazolyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine typically involves the reaction of 2,3-dichlorophenylamine with 3,5-dimethyl-4-formyl-1,2-oxazole in the presence of a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)urea
- 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
- 1-(2,5-Dichlorophenyl)-3-ethylurea
Uniqueness
1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine stands out due to its unique combination of dichlorophenyl and oxazolyl groups, which confer distinct chemical properties and potential applications. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H19Cl2N3O |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C16H19Cl2N3O/c1-11-13(12(2)22-19-11)10-20-6-8-21(9-7-20)15-5-3-4-14(17)16(15)18/h3-5H,6-10H2,1-2H3 |
InChI Key |
XXEXPNKFFUMYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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